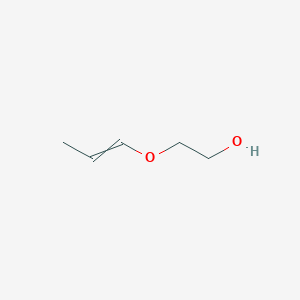
2-(1-Propenyloxy)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Propenyloxy)-ethanol is an organic compound with the molecular formula C5H10O2 It is a type of ether, specifically an allyl ether, which contains both an alkene and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1-Propenyloxy)-ethanol can be synthesized through the isomerization of allyl ethers. One common method involves the use of ruthenium complexes as catalysts under solvent-free conditions. For example, the isomerization of allyl ethers to this compound can be achieved using [RuClH(CO)(PPh3)3] or [RuCl2(PPh3)3] as catalysts at a temperature of 120°C . The reaction is highly efficient, with nearly quantitative yields achieved under optimized conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of homogeneous catalysis with soluble transition metal complexes is a common approach, allowing for precise control over reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Propenyloxy)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form saturated ethers.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Propenyloxy)-acetaldehyde or 2-(1-Propenyloxy)-acetic acid.
Reduction: Formation of 2-(1-Propenyloxy)-ethane.
Substitution: Formation of 2-(1-Halopropenyloxy)-ethanol.
Wissenschaftliche Forschungsanwendungen
2-(1-Propenyloxy)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a reactive diluent in photopolymerizable systems.
Wirkmechanismus
The mechanism of action of 2-(1-Propenyloxy)-ethanol involves its reactivity as an ether and an alcohol. The compound can participate in various chemical reactions through its alkene and hydroxyl groups. For example, in oxidation reactions, the hydroxyl group can be converted to a carbonyl group, while the alkene can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Propenyloxy)-butanol: Similar in structure but with a longer carbon chain.
2-(1-Propenyloxy)-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Allyl ethers: A broader class of compounds that includes 2-(1-Propenyloxy)-ethanol.
Uniqueness
This compound is unique due to its combination of an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
161014-94-4 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
2-prop-1-enoxyethanol |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3 |
InChI-Schlüssel |
FSDGGBSMJHFROK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


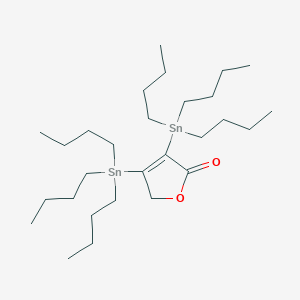
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
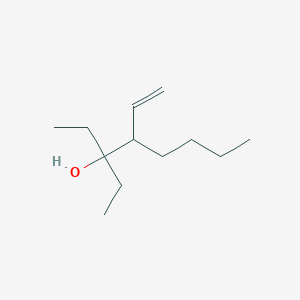
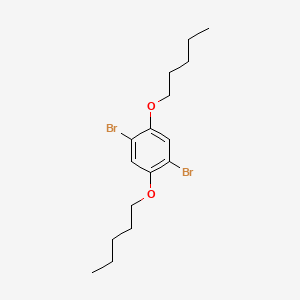



![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
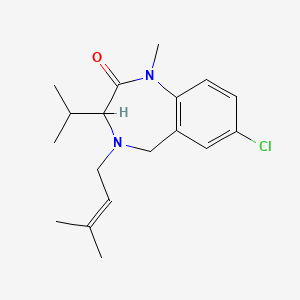
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
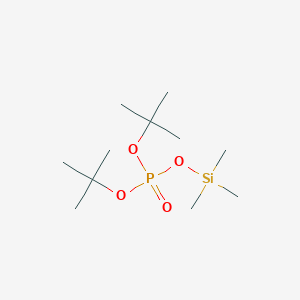
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
